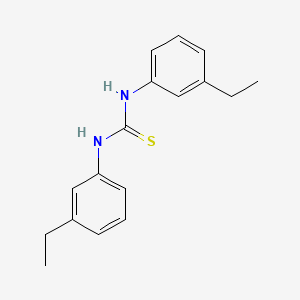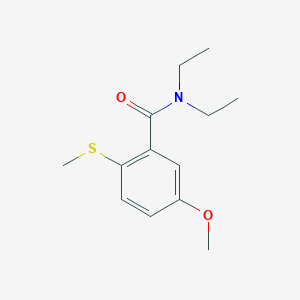
9-(4-Fluorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-Fluorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is a chemical compound that belongs to the xanthene family This compound is characterized by the presence of a fluorophenyl group and multiple hydroxyl groups attached to the xanthene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Fluorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with resorcinol in the presence of a catalyst such as hydrochloric acid. The reaction mixture is heated to facilitate the formation of the xanthene core, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final compound.
Análisis De Reacciones Químicas
Types of Reactions
9-(4-Fluorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the fluorophenyl group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted xanthene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
9-(4-Fluorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye and in the synthesis of other complex molecules.
Biology: Employed in biological assays and imaging due to its fluorescent properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and sensors.
Mecanismo De Acción
The mechanism of action of 9-(4-Fluorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one involves its interaction with specific molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the fluorophenyl group can interact with hydrophobic pockets in target molecules, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoroamphetamine: A psychoactive research chemical with stimulant effects.
4-Fluorophenylacetic acid: Used in organic synthesis and as a building block for pharmaceuticals.
4-Fluorophenylboronic acid: Employed in Suzuki coupling reactions for the synthesis of biaryl compounds.
Uniqueness
9-(4-Fluorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is unique due to its combination of a xanthene core with a fluorophenyl group and multiple hydroxyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
129880-61-1 |
|---|---|
Fórmula molecular |
C19H11FO5 |
Peso molecular |
338.3 g/mol |
Nombre IUPAC |
9-(4-fluorophenyl)-2,6,7-trihydroxyxanthen-3-one |
InChI |
InChI=1S/C19H11FO5/c20-10-3-1-9(2-4-10)19-11-5-13(21)15(23)7-17(11)25-18-8-16(24)14(22)6-12(18)19/h1-8,21-23H |
Clave InChI |
QFKKNJYJCALJRH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


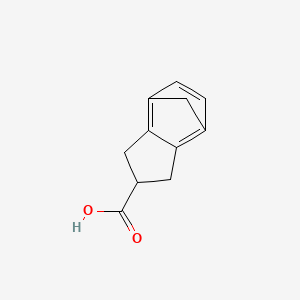
![4-Methoxy-5-[(thiophen-2-yl)methoxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14290115.png)
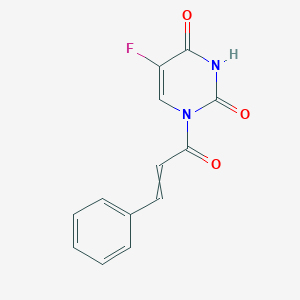

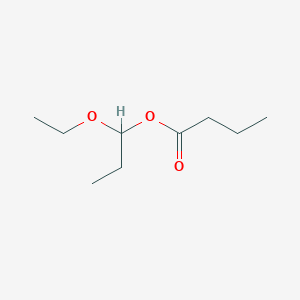
![Ethyl 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoate](/img/structure/B14290126.png)
![2-[(2,5-Dimethoxyphenyl)methyl]-3,6-dimethoxy-4-methylbenzonitrile](/img/structure/B14290146.png)
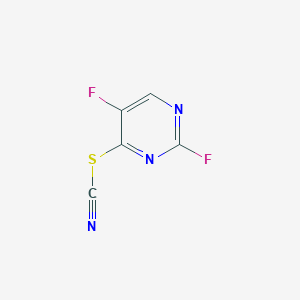
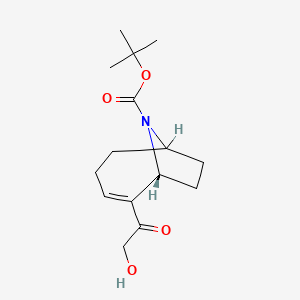
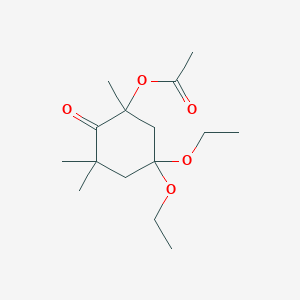
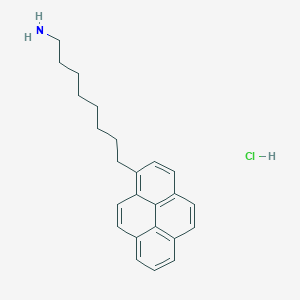
![2,2'-Disulfanediylbis[3-(butan-2-yl)phenol]](/img/structure/B14290164.png)
